An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: A Keystone for Advanced Peptide Design
An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: A Keystone for Advanced Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. This document delves into the fundamental chemical and physical properties of this unique building block, with a particular focus on its pivotal role in modern peptide synthesis. We will explore the structural implications of incorporating the gem-diphenyl moiety into peptide backbones, the resulting enhancements in biological activity and stability, and the established protocols for its use in solid-phase peptide synthesis (SPPS). This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel peptide-based therapeutics and advanced biomaterials.
Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. 2-Amino-3,3-diphenylpropanoic acid, also known as 3,3-diphenylalanine (Dpa), is a prime example of such a building block. Its unique structural feature, a quaternary carbon bearing two phenyl groups, imparts significant conformational constraints and hydrophobicity, making it a powerful tool for modulating the properties of peptides.[1]
Core Physicochemical and Basic Properties
Understanding the fundamental properties of 2-Amino-3,3-diphenylpropanoic acid is crucial for its effective application.
Structural and General Properties
A summary of the key properties of 2-Amino-3,3-diphenylpropanoic acid is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO₂ | [2] |
| Molecular Weight | 241.29 g/mol | [2] |
| Appearance | Pale white to white solid/powder | [2][3] |
| Synonyms | 3,3-Diphenylalanine, DL-Ala(3,3-Dipheyl)-OH, β-Phenyl-phenylalanine | [2][4] |
| CAS Number (DL-form) | 62653-26-3 | [2] |
| CAS Number ((S)-form) | 149597-92-2 | [5] |
| CAS Number ((R)-form) | 149597-91-1 | [1] |
Basicity and Acidity (pKa Values)
Solubility Profile
2-Amino-3,3-diphenylpropanoic acid is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.[6] This solubility profile is a consequence of its zwitterionic nature at or near neutral pH. For practical applications in synthesis, dimethyl sulfoxide (DMSO) and methanol are often suitable solvents.[7] The solubility of amino acids in aqueous solutions is significantly influenced by pH, with minimum solubility at the isoelectric point. In mixed solvent systems, such as alcohol-water mixtures, the solubility generally decreases with an increasing proportion of the organic solvent due to the disruption of the favorable interactions between water and the zwitterionic amino acid.
Synthesis and Chiral Resolution: Key Methodologies
While a specific, detailed synthesis protocol for unprotected 2-Amino-3,3-diphenylpropanoic acid is not extensively documented in readily available literature, general methods for the synthesis of gem-disubstituted amino acids can be adapted. One common approach involves the Hofmann rearrangement of N-protected amino acid-derived amides.[8] This method allows for the conversion of the carboxyl group into an amino group, thereby creating the gem-diamino precursor, which can then be further modified.
Given the importance of stereochemistry in biological activity, the preparation of enantiomerically pure (S)- and (R)-2-Amino-3,3-diphenylpropanoic acid is crucial. This is typically achieved through chiral resolution of the racemic mixture or via asymmetric synthesis. Enzymatic resolution and preferential crystallization are common techniques for separating enantiomers of amino acids and their derivatives.[9]
Spectroscopic Characterization
To date, publicly accessible, experimentally derived NMR, IR, and mass spectra specifically for 2-Amino-3,3-diphenylpropanoic acid are limited. For the purpose of providing a reference for researchers, the expected spectral features can be inferred from closely related structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, likely as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton at the α-carbon and the proton at the β-carbon would also exhibit distinct chemical shifts.
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¹³C NMR: The carbon NMR spectrum would display signals for the quaternary β-carbon, the α-carbon, the carboxylic acid carbon, and the carbons of the two phenyl rings.
-
FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and C-H and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.
Researchers synthesizing this compound would need to perform these standard analytical techniques to confirm its identity and purity.
Applications in Peptide Synthesis and Drug Design
The primary and most significant application of 2-Amino-3,3-diphenylpropanoic acid is as a building block in SPPS.[1] It is typically used in its N-terminally protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-protected 3,3-diphenylalanine into a peptide sequence follows the standard SPPS cycle.
Figure 1. Generalized workflow for the incorporation of Fmoc-3,3-diphenylalanine in Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Coupling of Fmoc-3,3-diphenylalanine
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Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group.
-
Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-3,3-diphenylalanine (1.5-3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, PyBOP), and an activator (e.g., HOBt) in an appropriate solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize the solution.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the reaction.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Proceed to the next cycle: The Fmoc group of the newly added 3,3-diphenylalanine can now be removed to continue the peptide chain elongation.
Impact on Peptide Structure and Function
The incorporation of 3,3-diphenylalanine into a peptide sequence has profound effects on its properties:
-
Conformational Rigidity: The bulky gem-diphenyl group restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns and helical motifs. This pre-organization can lead to higher binding affinities for biological targets.
-
Enhanced Hydrophobicity: The two phenyl rings significantly increase the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets of receptors or enzymes and can also influence the peptide's self-assembly properties.[1]
-
Increased Proteolytic Stability: The sterically hindered nature of the 3,3-diphenylalanine residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Biological Activity: By altering the conformation and physicochemical properties of a peptide, the introduction of 3,3-diphenylalanine can fine-tune its biological activity. For example, replacing a native phenylalanine with a more constrained analog can lead to enhanced receptor selectivity and potency.[10]
While specific examples of peptides containing 2-Amino-3,3-diphenylpropanoic acid with detailed biological data are not abundant in the literature, the principles of its use are well-established in the field of peptide chemistry. Its application in the synthesis of analogs of bioactive peptides, such as somatostatin, demonstrates its utility in probing structure-activity relationships.[10]
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-3,3-diphenylpropanoic acid is primarily dictated by its amino and carboxylic acid functional groups. The gem-diphenyl group at the β-carbon exerts a significant steric influence, which can affect the rates of reactions involving the adjacent α-carbon and the functional groups. For instance, the formation of peptide bonds may require more potent coupling reagents or longer reaction times compared to less hindered amino acids. The electron-withdrawing nature of the phenyl groups may also have a modest impact on the acidity of the α-proton.
Conclusion and Future Outlook
2-Amino-3,3-diphenylpropanoic acid is a valuable and versatile tool in the arsenal of medicinal chemists and materials scientists. Its ability to impart conformational rigidity, enhance stability, and modulate the biological activity of peptides makes it a highly sought-after building block for the development of next-generation therapeutics. While there are gaps in the publicly available data regarding its detailed synthesis and physicochemical properties, its utility in peptide science is well-recognized. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its derivatives, as well as a more systematic exploration of its impact on the therapeutic properties of a wider range of bioactive peptides.
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